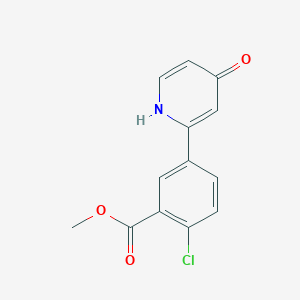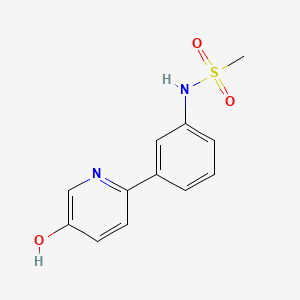
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzyloxyphenyl)-4-hydroxypyridine (2-BHP) is a synthetic compound derived from pyridine, a heterocyclic aromatic organic compound. 2-BHP is a colorless solid with a molecular weight of 218.3 g/mol and a melting point of 95°C. It is soluble in chloroform, methanol, and ethanol and is insoluble in water. 2-BHP is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% is widely used in a variety of scientific research applications. It is used as a starting material for organic synthesis, as a reagent in drug discovery, and as a biochemical and physiological tool. It is also used in the synthesis of other compounds, such as 2-benzyloxybenzoic acid, and has been used in the study of enzyme inhibition.
Mécanisme D'action
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% acts as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It binds to the active site of the enzyme, blocking its activity and preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition of xanthine oxidase can have both therapeutic and toxic effects, depending on the concentration of 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% used.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% has been found to have both therapeutic and toxic effects on the body. In therapeutic doses, 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% can inhibit the enzyme xanthine oxidase and reduce the levels of uric acid in the body, which can be beneficial for patients with gout. However, in higher doses, 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% can cause liver damage, kidney damage, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% has several advantages when used in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively inexpensive and can be used in a variety of applications. However, it can be toxic in higher doses and can cause adverse effects, so care must be taken when using it in experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95%. These include further study of its mechanism of action, its effects on other enzymes, its potential therapeutic uses, and its potential toxic effects. Additionally, research could be conducted into its use as a reagent in drug synthesis and its use in other organic synthesis reactions. Finally, further study of its biochemical and physiological effects could be conducted to better understand its potential therapeutic and toxic effects.
Méthodes De Synthèse
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% is synthesized from pyridine and benzyl alcohol in a two-step reaction. First, the pyridine is reacted with benzyl alcohol in the presence of a base catalyst, such as sodium hydroxide, to form 2-benzyloxyphenylpyridine. This is then oxidized to 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% using a reagent such as hydrogen peroxide.
Propriétés
IUPAC Name |
2-(2-phenylmethoxyphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWHIBKXQZSKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692784 |
Source


|
| Record name | 2-[2-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxyphenyl)-4-hydroxypyridine | |
CAS RN |
1262010-66-1 |
Source


|
| Record name | 2-[2-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














